![molecular formula C13H17NO4 B14688141 3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate CAS No. 25333-66-8](/img/structure/B14688141.png)
3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate is an organic compound with a complex structure that includes both acetyl and hydroxyethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl propionate
- 3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl butyrate
Uniqueness
What sets 3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate apart from similar compounds is its specific acetyl and hydroxyethyl groups, which confer unique chemical properties and biological activities. These structural features make it particularly suitable for certain applications in medicine and industry .
Propiedades
Número CAS |
25333-66-8 |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
[3-[2-[acetyl(methyl)amino]-1-hydroxyethyl]phenyl] acetate |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14(3)8-13(17)11-5-4-6-12(7-11)18-10(2)16/h4-7,13,17H,8H2,1-3H3 |
Clave InChI |
KVAFKSASZHHVHI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)CC(C1=CC(=CC=C1)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688066.png)

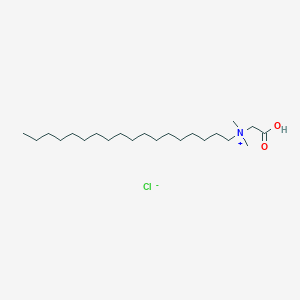
![Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-](/img/structure/B14688089.png)
![1H-Naphtho[2,3-F]indole](/img/structure/B14688098.png)
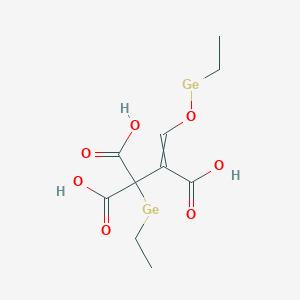

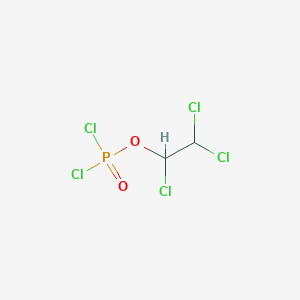
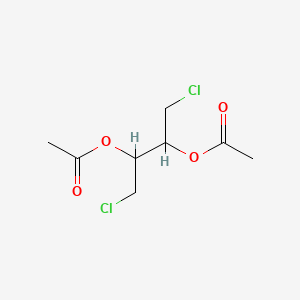
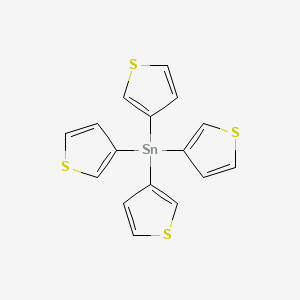
![4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide](/img/structure/B14688131.png)
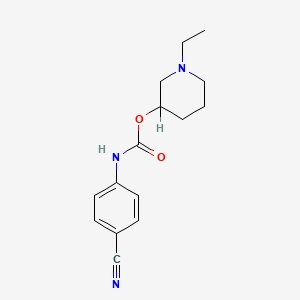

![2-Nitro-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14688155.png)
